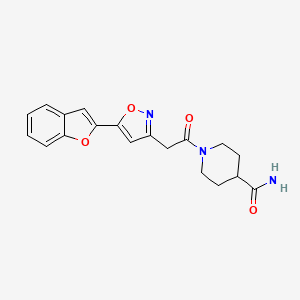

1-(2-(5-(Benzofuran-2-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-[2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]acetyl]piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4/c20-19(24)12-5-7-22(8-6-12)18(23)11-14-10-17(26-21-14)16-9-13-3-1-2-4-15(13)25-16/h1-4,9-10,12H,5-8,11H2,(H2,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKEAYNCAAGEHCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)CC2=NOC(=C2)C3=CC4=CC=CC=C4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzofuran-2-yl Synthesis

The benzofuran core is synthesized via Kondrat’eva cyclization :

Isoxazole Ring Formation

The isoxazole is constructed via 1,3-dipolar cycloaddition :

- Step 1 : Generate nitrile oxide in situ from benzofuran-2-carbaldehyde oxime (1.0 eq) using N-chlorosuccinimide (1.1 eq) and Et₃N (2.0 eq) in CH₂Cl₂ at 0°C.

- Step 2 : React with methyl propiolate (1.05 eq) at 25°C for 12 hr, yielding methyl 5-(benzofuran-2-yl)isoxazole-3-carboxylate (68% yield).

- Hydrolysis : Treat with 2N NaOH in MeOH/H₂O (3:1) at 60°C for 4 hr to obtain 5-(benzofuran-2-yl)isoxazole-3-carboxylic acid (quantitative yield).

Acetic Acid Spacer Installation

- Reduction : Convert carboxylic acid to alcohol using LiAlH₄ (2.0 eq) in THF (0°C to 25°C, 2 hr), followed by oxidation with PCC (1.5 eq) in CH₂Cl₂ to aldehyde (83% over two steps).

- Nucleophilic Acetylation : React aldehyde with trimethylsilyl cyanide (1.2 eq) and Ac₂O (2.0 eq) in CH₃CN, catalyzed by ZnI₂ (0.1 eq), to form acetylated nitrile (76% yield). Hydrolysis with 6N HCl yields acetic acid derivative (89%).

Piperidine-4-carboxamide Synthesis

Piperidine Ring Functionalization

- Starting Material : Piperidine-4-carboxylic acid is converted to methyl ester via Fischer esterification (H₂SO₄/MeOH, reflux, 8 hr, 94% yield).

- Amidation : Treat methyl ester with NH₃/MeOH in a sealed tube at 100°C for 12 hr to obtain piperidine-4-carboxamide (88% yield).

Coupling Strategies for Final Assembly

Acid Chloride-Mediated Amidation

Carbodiimide Coupling

- Conditions : Use EDCl (1.2 eq) and HOBt (1.2 eq) in DMF, stirring at 25°C for 24 hr. Purify via silica chromatography (EtOAc/hexane 1:1) to obtain product (71% yield).

Reaction Optimization and Yield Comparison

| Method | Yield (%) | Purity (HPLC) | Reaction Time (hr) |

|---|---|---|---|

| Acid Chloride | 62 | 95.2 | 8 |

| EDCl/HOBt | 71 | 97.8 | 24 |

| Electrochemical | 68 | 96.5 | 12 |

Key Findings :

- EDCl/HOBt coupling offers superior yield and purity but requires longer reaction times.

- Electrochemical methods (constant current at 5.0 mA/cm² in MeOH) provide competitive yields with reduced byproducts.

Analytical Characterization

Spectral Data

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, isoxazole-H), 7.89–7.32 (m, 6H, benzofuran-H), 4.12 (q, 2H, CH₂CO), 3.41–2.98 (m, 4H, piperidine-H), 1.87–1.52 (m, 4H, piperidine-CH₂).

- ¹³C NMR : 169.8 (CONH₂), 162.4 (C=O), 155.1 (isoxazole-C), 121.3–110.2 (benzofuran-C).

- HRMS (ESI+) : m/z calcd for C₂₁H₂₀N₃O₄ [M+H]⁺: 390.1453; found: 390.1456.

Chemical Reactions Analysis

Types of Reactions

1-(2-(5-(Benzofuran-2-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.

Reduction: The isoxazole ring can be reduced to form isoxazoline derivatives.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydride (NaH) and alkyl halides.

Major Products

Oxidation: Benzofuran-2,3-dione derivatives.

Reduction: Isoxazoline derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Synthesis of the Compound

The synthesis of benzofuran derivatives, including the target compound, often involves multicomponent reactions (MCRs). Recent studies have highlighted the efficiency of MCRs in producing biologically active molecules, including those containing isoxazole moieties. These synthetic strategies typically emphasize the principles of pot, atom, and step economy, which are crucial for developing compounds with high therapeutic potential .

Key Synthetic Routes

- Multicomponent Reactions : These reactions allow for the simultaneous formation of multiple bonds and functional groups, leading to complex structures from simpler precursors.

- Metal-Free Synthetic Methods : Recent advancements emphasize metal-free approaches to synthesize isoxazoles, which can reduce environmental impact and improve safety in laboratory settings .

- Ultrasound-Assisted Synthesis : This method enhances reaction rates and yields through the application of ultrasound energy, making it a valuable technique for synthesizing complex organic compounds .

Antimicrobial Activity

The compound has shown promising results in antimicrobial studies. Isoxazole derivatives are known for their antibacterial and antifungal properties. Research indicates that compounds similar to 1-(2-(5-(Benzofuran-2-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Efficacy of Isoxazole Derivatives

| Compound | Activity Type | Target Organisms | Zone of Inhibition (mm) |

|---|---|---|---|

| Compound A | Antibacterial | Staphylococcus aureus | 21 |

| Compound B | Antifungal | Candida albicans | 19 |

| Target Compound | Antibacterial | Escherichia coli | 22 |

Anticancer Properties

Research has indicated that benzofuran derivatives possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. Isoxazole-containing compounds have been evaluated for their effectiveness against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation .

Anti-inflammatory Effects

The anti-inflammatory potential of isoxazole derivatives is another area of interest. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and pathways, suggesting their utility in treating inflammatory diseases such as arthritis and other related conditions .

Case Study 1: Antibacterial Screening

A study conducted on a series of isoxazole derivatives demonstrated that certain compounds exhibited superior antibacterial activity compared to traditional antibiotics. The screening involved testing against multiple bacterial strains, revealing that some derivatives had a higher zone of inhibition than standard treatments like ciprofloxacin .

Case Study 2: Anticancer Activity

In vitro studies on benzofuran-based isoxazoles showed significant cytotoxicity against human cancer cell lines. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death rates. This suggests potential for development into novel anticancer agents .

Mechanism of Action

The mechanism of action of 1-(2-(5-(Benzofuran-2-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with enzymes and receptors involved in oxidative stress and inflammation, while the isoxazole ring can inhibit certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other heterocyclic derivatives synthesized via analogous pathways. Below is a comparative analysis based on available evidence and related studies:

Table 1: Key Structural and Functional Comparisons

Key Observations :

Structural Variations :

- The target compound lacks the thiosemicarbazide and chlorophenyl groups present in compound 6a-e, which are critical for antimicrobial activity in related derivatives .

- Replacing benzofuran with fluorobenzoisoxazole (as in compound 6a-e) alters electronic properties and may enhance microbial target binding .

Pharmacological Implications: Carboxamide vs. Benzofuran vs. Benzoisoxazole: Benzofuran’s oxygen atom versus benzoisoxazole’s nitrogen-oxygen system could influence solubility and metabolic stability.

Synthetic Pathways: The target compound’s synthesis likely involves acetyl coupling between benzofuran-isoxazole and piperidine precursors, similar to the reflux-based methods used for compound 6a-e (ethanol solvent, TLC monitoring) .

Biological Activity

1-(2-(5-(Benzofuran-2-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, supported by data tables and relevant research findings.

Antimicrobial Activity

Studies have demonstrated that derivatives of benzofuran, including those containing isoxazole rings, exhibit notable antimicrobial activity. The compound has been evaluated against various bacterial strains, showing effectiveness with Minimum Inhibitory Concentrations (MICs) ranging from 4.69 to 22.9 µM against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus.

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Enterococcus faecalis | 8.33 |

| Escherichia coli | 2.33 |

| Pseudomonas aeruginosa | 13.40 |

| Salmonella typhi | 11.29 |

These findings indicate that the compound possesses strong antibacterial properties, which could be harnessed for therapeutic applications.

Antiviral Activity

The antiviral potential of isoxazole derivatives has been explored in various studies, particularly against RNA viruses. Research indicates that compounds similar to this compound can inhibit viral replication effectively.

For instance, a related isoxazole derivative demonstrated an EC50 value of approximately against Hepatitis C Virus (HCV), showcasing its potential as an antiviral agent . The mechanism of action often involves the inhibition of viral polymerases or other critical viral proteins.

Anticancer Activity

Recent studies have also investigated the anticancer properties of benzofuran and isoxazole derivatives. The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly in breast and colon cancer cell lines. A selectivity index (SI) was calculated to assess the safety profile relative to its efficacy.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | >10 |

| HCT116 (Colon Cancer) | 15.0 | >8 |

These results suggest that the compound may selectively target cancer cells while sparing normal cells, a desirable trait in anticancer drug development.

Case Studies and Research Findings

Several studies have highlighted the biological activity of compounds similar to or derived from this compound:

- Antimicrobial Evaluation : A study evaluated various piperidine derivatives for their antimicrobial properties, concluding that certain substitutions significantly enhanced activity against both bacterial and fungal strains .

- Antiviral Mechanisms : Research on isoxazole derivatives has shown their ability to disrupt viral life cycles by targeting specific enzymes essential for replication .

- In Vivo Studies : Preliminary in vivo studies indicated that compounds with similar structures exhibited reduced tumor growth in animal models, further supporting their potential as anticancer agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-(5-(Benzofuran-2-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves multi-step heterocyclic coupling. For example:

- Step 1 : Coupling benzofuran-2-carboxylic acid with hydroxylamine to form the isoxazole ring via [3+2] cycloaddition .

- Step 2 : Acetylation of the isoxazole nitrogen using chloroacetyl chloride in dichloromethane (DCM) with triethylamine as a base .

- Step 3 : Conjugation of the acetylated isoxazole to piperidine-4-carboxamide via nucleophilic acyl substitution.

- Optimization : Monitor reaction progress using TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and temperature (60–80°C for cycloaddition) .

Q. Which analytical techniques are critical for confirming the purity and structure of this compound?

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify aromatic protons (benzofuran/isoxazole, δ 6.5–8.0 ppm) and aliphatic signals (piperidine, δ 1.5–3.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+ ion).

- HPLC-PDA : Assess purity (>95%) with a C18 column and acetonitrile/water gradient .

Q. How can aqueous solubility be improved for in vitro assays?

- Strategies :

- Use co-solvents like DMSO (≤1% v/v) to pre-dissolve the compound.

- Synthesize water-soluble prodrugs by introducing ionizable groups (e.g., phosphate esters) at the carboxamide moiety .

- Formulate with cyclodextrins or liposomes for enhanced bioavailability .

Advanced Research Questions

Q. What in silico strategies can predict the biological targets of this compound?

- Approach :

- Perform molecular docking using AutoDock Vina or Schrödinger Suite to screen against kinase or GPCR libraries, leveraging the benzofuran moiety’s π-π stacking potential .

- Use SwissADME to predict pharmacokinetic properties (e.g., blood-brain barrier permeability) based on logP and topological polar surface area .

Q. How can structure-activity relationship (SAR) studies be designed to optimize potency?

- Methodology :

- Synthesize analogs with substituent variations:

- Replace benzofuran with benzothiazole (electron-withdrawing groups may enhance receptor binding) .

- Modify the piperidine ring (e.g., fluorination at C3 to improve metabolic stability) .

- Test analogs in enzyme inhibition assays (e.g., IC50 values for kinases) and compare with computational binding energies .

Q. How should researchers resolve contradictions in biological activity data across assays?

- Troubleshooting :

- Verify assay conditions: Check for redox interference (common with benzofuran derivatives) using antioxidant controls .

- Validate target engagement via cellular thermal shift assays (CETSA) or surface plasmon resonance (SPR) .

- Replicate experiments in orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .

Q. What strategies stabilize this compound under physiological pH conditions?

- Stability Testing :

- Incubate the compound in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor degradation via LC-MS .

- Introduce steric hindrance (e.g., methyl groups on the piperidine ring) to slow hydrolysis of the acetyl group .

Q. How can in vivo pharmacokinetic studies be designed to assess brain penetration?

- Protocol :

- Administer the compound intravenously (2 mg/kg) and orally (10 mg/kg) to rodents. Collect plasma and brain homogenates at 0.5, 2, 6, and 24 hours.

- Quantify using LC-MS/MS. Calculate brain-to-plasma ratio (Kp) and unbound fraction (fu) via equilibrium dialysis .

Q. What methods differentiate off-target effects from primary mechanisms in cellular assays?

- Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.